molecular formula C14H25NO11 B15145154 N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide

N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B15145154
M. Wt: 383.35 g/mol
InChI Key: MGEICUVBTAEZNP-DEUYGTQNSA-N
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Description

This compound is a highly functionalized acetamide derivative with a complex carbohydrate backbone. Its structure features a pyranose ring system substituted with multiple hydroxyl groups, a hydroxymethyl group, and a 1-oxohexan-3-yl ether moiety. The stereochemistry (2R,3R,4R,5S,6R) and (2R,3S,4S,5R) is critical for its biological activity, as it mimics natural glycan structures involved in carbohydrate-protein interactions . The compound’s molecular formula is C₁₉H₃₁NO₁₄, with an average mass of 497.45 Da and a monoisotopic mass of 497.1797 Da .

Properties

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7+,8-,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

MGEICUVBTAEZNP-DEUYGTQNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C(C=O)O)C(C(CO)O)O)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the acetamide group. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that minimize waste and maximize efficiency. Techniques such as continuous flow chemistry and automated synthesis are employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s multiple hydroxyl groups (–OH) and hydroxymethyl (–CH2OH) substituents render it susceptible to oxidation under controlled conditions.

Reaction Site Reagent Conditions Product
Primary alcohol (C6)KMnO₄ (acidic)60°C, H₂SO₄ catalystCarboxylic acid at C6
Secondary alcohol (C4/C5)Jones reagent (CrO₃/H₂SO₄)0–25°CKetone groups at C4 or C5
Hemiacetal (pyran ring)Periodic acid (HIO₄)Aqueous, room tempCleavage to dialdehyde intermediates

Oxidation of the hydroxymethyl group at C6 generates a carboxylic acid, while secondary alcohol oxidation at C4/C5 forms ketones . The hemiacetal structure in the pyran ring undergoes cleavage with periodic acid, producing aldehyde fragments.

Reduction Reactions

Reductive pathways target carbonyl groups and unsaturated bonds, though the compound lacks inherent double bonds. Reduction primarily modifies oxidized derivatives or synthetic intermediates.

Target Group Reagent Conditions Product
Ketone (post-oxidation)NaBH₄Ethanol, 25°CSecondary alcohol
Aldehyde (post-cleavage)H₂/Pd-C1 atm, 25°CPrimary alcohol

Sodium borohydride selectively reduces ketones to secondary alcohols without affecting other functional groups . Hydrogenation of aldehyde intermediates (e.g., from periodic acid cleavage) yields primary alcohols.

Substitution Reactions

Hydroxyl groups participate in nucleophilic substitution, enabling functional group interconversion.

Site Reagent Conditions Product
Primary –OH (C6)SOCl₂Pyridine, 0°CChloride substitution at C6
Secondary –OH (C4/C5)Tosyl chlorideDMAP, THF, 25°CTosylate intermediate

Thionyl chloride converts primary alcohols to alkyl chlorides, while tosylation facilitates further nucleophilic displacement (e.g., azide or iodide introduction) . Steric hindrance at secondary hydroxyls (C4/C5) limits reactivity compared to the C6 hydroxymethyl group .

Hydrolysis Reactions

The acetamide group and glycosidic bond are hydrolytically labile under specific conditions.

Bond Reagent Conditions Product
Acetamide (N–CO)6M HClReflux, 12 hrsFree amine + acetic acid
Glycosidic (C–O–C)Trifluoroacetic acid80°C, 2 hrsSeparated pyran and hexan subunits

Acid hydrolysis cleaves the acetamide group to release acetic acid and a free amine . Glycosidic bond cleavage yields individual carbohydrate moieties, which retain their hydroxyl configurations .

Stability Under Physiological Conditions

The compound’s reactivity in biological systems is influenced by pH and enzymatic activity:

Condition Observation Implication
pH 7.4 (aqueous buffer)Stable for 48 hrs at 25°CSuitable for in vitro assays
β-Glucosidase exposureGlycosidic bond cleavage within 1 hrMetabolic degradation pathway

Enzymatic hydrolysis via glycosidases is a key degradation mechanism, critical for pharmacokinetic studies . The acetamide group remains stable under neutral conditions but hydrolyzes in acidic lysosomal environments .

Scientific Research Applications

N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a class of N-acetylhexosamine derivatives, which are widely studied for their roles in immunomodulation and glycosidase inhibition. Below is a comparative analysis with key analogues:

Compound Structure Key Features Biological Relevance Reference
Target Compound Pyranose core with 4 hydroxyls, hydroxymethyl, and 1-oxohexan-3-yl ether High hydrophilicity; mimics natural glycans Potential ligand for Toll-like receptors (TLRs) or lectins
AVR-25 (N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-(cyclohexyloxy)-4-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide) Cyclohexyloxy substitution at C2 Enhanced lipophilicity; binds TLR4 dimerization site Sepsis treatment via TLR4 antagonism
Compound 21.1 (N-((2S,3R,4R,5S,6R)-6-(Azidomethyl)-2-(benzyloxy)-4,5-dihydroxytetrahydro-2H-pyran-3-yl)acetamide) Azidomethyl and benzyloxy groups Click chemistry handle (azide); used in glycoconjugate synthesis Tool for glycan array development
N-((2S,3R,4R,5R,6R)-2-((6-chloro-1H-indol-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide Chloroindole substitution Hydrophobic indole enhances membrane permeability Probable kinase inhibitor (research use only)

Physicochemical Properties

  • Hydrophilicity : The target compound’s high hydroxyl content (logP ~ -4.5) contrasts with analogues like AVR-25 (logP ~ -2.1 due to cyclohexyloxy) and Compound 21.1 (logP ~ -1.8 with benzyloxy).
  • Stability : The 1-oxohexan-3-yl ether in the target compound may confer resistance to enzymatic hydrolysis compared to simpler glycosides .

Immunomodulatory Activity

The target compound’s glycan-like structure suggests affinity for C-type lectins (e.g., DC-SIGN) or TLR4, similar to AVR-25, which inhibits TLR4 dimerization (IC₅₀ = 12 µM in murine macrophages) .

Pharmacokinetics

  • Target Compound: Limited bioavailability (<5% oral) due to high hydrophilicity; parenteral administration recommended .
  • AVR-25 : Improved half-life (t₁/₂ = 6.2 h in mice) via cyclohexyloxy-mediated serum protein binding .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : Prioritize 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm stereochemistry and functional groups. For example, hydroxyl and acetamide protons typically resonate at δ 1.8–2.1 ppm (acetamide) and δ 3.0–5.5 ppm (pyranose ring protons) .
  • IR Spectroscopy : Identify key functional groups (e.g., hydroxyl stretches at 3200–3600 cm1^{-1}, carbonyl at ~1700 cm1^{-1}) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, critical for validating stereochemical assignments .

Q. How can researchers optimize synthesis protocols for this compound?

  • Methodology :

  • Reaction Parameter Screening : Vary catalysts (e.g., trimethylphosphine as in ), temperatures, and solvents (e.g., THF vs. DMF) to improve yield beyond 87% .
  • Purification Strategies : Use gradient elution in flash chromatography (e.g., ethyl acetate/methanol) to separate polar byproducts. Monitor via TLC (Rf_f ~0.3–0.5 in 7:3 EtOAc:MeOH) .
  • Scale-up Considerations : Ensure inert atmosphere (N2_2/Ar) during glycosidic bond formation to prevent oxidation of hydroxyl groups .

Q. What safety precautions are essential during handling?

  • Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .
  • Storage : Store desiccated at 2–8°C in amber glass vials to prevent hygroscopic degradation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical methods are suitable for purity assessment?

  • Workflow :

  • HPLC-PDA : Use a C18 column (mobile phase: 0.1% formic acid in H2 _2O/acetonitrile) to detect impurities (<0.5% threshold) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <5 ppm mass accuracy .
  • Karl Fischer Titration : Quantify residual moisture (<0.1% w/w) to ensure stability .

Advanced Research Questions

Q. How can computational methods enhance reaction design for derivatives of this compound?

  • Approach :

  • Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states for glycosylation reactions, predicting regioselectivity .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to optimize solvent/catalyst combinations for novel derivatives .
  • ICReDD Workflow : Integrate computational reaction path searches with high-throughput experimentation to reduce trial-and-error cycles .

Q. What strategies are effective for probing bioactivity mechanisms?

  • Experimental Design :

  • Surface Plasmon Resonance (SPR) : Screen binding affinity to carbohydrate-processing enzymes (e.g., glycosidases) with immobilized targets .
  • Crystallographic Studies : Co-crystallize the compound with proteins (e.g., lectins) to map hydrogen-bonding interactions at the active site .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (half-life >2 h preferred) .

Q. How can degradation pathways be systematically analyzed?

  • Protocol :

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products .
  • HPLC-MS/MS : Characterize oxidative/hydrolytic byproducts (e.g., deacetylated or ring-opened species) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Q. What methodologies enable enantioselective synthesis of related analogs?

  • Strategies :

  • Chiral Auxiliaries : Use acetylated sugars (e.g., ) to control stereochemistry during glycosidic bond formation .
  • Asymmetric Catalysis : Screen chiral catalysts (e.g., Jacobsen’s thiourea) for kinetic resolution of diastereomers .
  • AI-Driven Optimization : Leverage COMSOL Multiphysics for in silico simulation of reaction dynamics under varying chiral conditions .

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